molecular formula C17H21N5O9S2 B1676312 Mesosulfuron-methyl CAS No. 208465-21-8

Mesosulfuron-methyl

Cat. No.: B1676312
CAS No.: 208465-21-8
M. Wt: 503.5 g/mol
InChI Key: NIFKBBMCXCMCAO-UHFFFAOYSA-N
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Description

Mesosulfuron-methyl is a selective systemic herbicide belonging to the sulfonylurea class. It was developed by Bayer Crop Science and is primarily used in wheat fields to control both grass and broad-leaved weeds. The compound targets acetolactate synthase, an enzyme crucial for the synthesis of branched-chain amino acids in plants, thereby inhibiting their growth .

Scientific Research Applications

Mesosulfuron-methyl is widely used in agricultural research to study its effects on various weed species and crop plants. It has been employed to investigate:

Mechanism of Action

Target of Action

Mesosulfuron-methyl is a sulfonylurea herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the weed .

Mode of Action

This compound inhibits the activity of ALS, thereby blocking the synthesis of essential amino acids. This inhibition disrupts protein synthesis and cell division in both the shoots and roots of the plant . It is a systemic compound with foliar and soil activity . The herbicide is absorbed by the plant and transported via the phloem and xylem to the site of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, the herbicide prevents the formation of these amino acids, disrupting protein synthesis and cell division . This leads to growth inhibition and eventual death of the plant . Additionally, the herbicide is metabolized by cytochrome P450 enzymes, specifically CYP709C56, which detoxify this compound into an O-demethylated metabolite .

Pharmacokinetics

This compound is absorbed by the plant and transported to the site of action via the phloem and xylem . It is metabolized by cytochrome P450 enzymes, specifically CYP709C56, into an O-demethylated metabolite . The herbicide exhibits high leachability in the environment, indicating its potential for movement in the soil .

Result of Action

The inhibition of ALS by this compound leads to a disruption in the synthesis of essential amino acids, which in turn disrupts protein synthesis and cell division. This results in growth inhibition and eventual death of the plant . Resistant plants, however, can metabolize the herbicide, reducing its effectiveness .

Action Environment

The effectiveness of this compound can be influenced by environmental factors. For instance, the herbicide exhibits high leachability, indicating its potential for movement in the soil . Furthermore, the herbicide remains phytotoxic in soils long after application, as implied by the long replanting intervals recommended on the labels (up to 12 months) .

Safety and Hazards

Mesosulfuron-methyl causes serious eye irritation. It is harmful if inhaled and may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Mesosulfuron-methyl functions through the inhibition of acetolactate synthase, an enzyme responsible for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This interaction disrupts the normal biochemical reactions within the plant, leading to the death of the weed.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the enzyme acetolactate synthase, inhibiting its activity. This prevents the synthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The compound is stable and does not degrade rapidly, allowing for long-term studies of its effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of branched-chain amino acid synthesis. It interacts with the enzyme acetolactate synthase, inhibiting its activity and thus disrupting this metabolic pathway .

Preparation Methods

The synthesis of mesosulfuron-methyl involves multiple steps, starting from 4-chloro-2-aminobenzoic acid. The process includes esterification, diazotization, sulfonation, cyclization, and mesylation. The industrial production method is designed to be efficient, using readily available raw materials and mild reaction conditions. The steps are as follows :

    Esterification: Conversion of 4-chloro-2-aminobenzoic acid to its ester form.

    Diazotization: Formation of a diazonium salt from the ester.

    Sulfonation: Introduction of a sulfonyl group.

    Cyclization: Formation of the pyrimidine ring.

    Mesylation: Addition of a mesyl group to complete the synthesis.

Chemical Reactions Analysis

Mesosulfuron-methyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Comparison with Similar Compounds

Mesosulfuron-methyl is part of the sulfonylurea herbicide family, which includes compounds like metsulfuron-methyl and sulfosulfuron. Compared to these similar compounds, this compound is unique in its specific target spectrum and its efficacy at lower application rates. Similar compounds include:

This compound stands out due to its high selectivity and low toxicity, making it a valuable tool in modern agriculture.

Properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O9S2/c1-29-13-8-14(30-2)20-16(19-13)21-17(24)22-33(27,28)12-7-10(9-18-32(4,25)26)5-6-11(12)15(23)31-3/h5-8,18H,9H2,1-4H3,(H2,19,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKBBMCXCMCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034712
Record name Mesosulfuron-methyl
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Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In hexane <0.2, acetone 13.66, toluene 0.013, ethyl acetate 2, methylene chloride 3.8 (all in g/L, 20 °C), In water (g/L at 20 °C): 7.24X10-3 (pH 5); 0.483 (pH 7); 15.39 (pH 9)
Record name Mesosulfuron-methyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.53 gm/cu cm at 23 °C
Record name Mesosulfuron-methyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-8 mPa /SRC: 8.25X10-14 mm Hg/ at 25 °C
Record name Mesosulfuron-methyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Mesosulfuron-methyl belongs to the class of chemicals called sulfonyl ureas. The chemical works by inhibiting the enzyme acetolactate synthase (ALS), which leads to depletion of key amino acids that are necessary for protein synthesis and plant growth.
Record name Mesosulfuron-methyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Cream-colored solid

CAS No.

208465-21-8
Record name Mesosulfuron-methyl
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Record name Mesosulfuron-methyl [ISO]
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Record name Mesosulfuron-methyl
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Record name Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]-, methyl ester
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Record name MESOSULFURON-METHYL
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Record name Mesosulfuron-methyl
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

195.4 °C
Record name Mesosulfuron-methyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7889
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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